2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-{[4-(4-BROMOPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C23H20BrN5OS and a molecular weight of 494.417 g/mol . This compound is part of a class of chemicals known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 2-{[4-(4-BROMOPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.
Scientific Research Applications
2-{[4-(4-BROMOPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The triazole ring is known to bind to enzymes and proteins, inhibiting their activity. This binding can disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 2-{[4-(4-BROMOPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-CHLORO-4,6-DIMETHYLPHENYL)ACETAMIDE
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and chemical properties .
Properties
Molecular Formula |
C23H20BrN5OS |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H20BrN5OS/c1-15-11-16(2)13-19(12-15)26-21(30)14-31-23-28-27-22(17-7-9-25-10-8-17)29(23)20-5-3-18(24)4-6-20/h3-13H,14H2,1-2H3,(H,26,30) |
InChI Key |
NILBKVJFGUPMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)C |
Origin of Product |
United States |
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